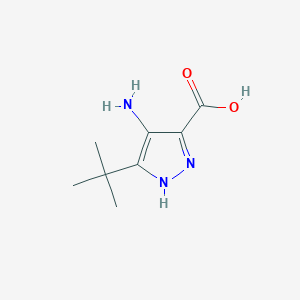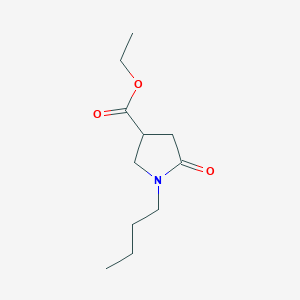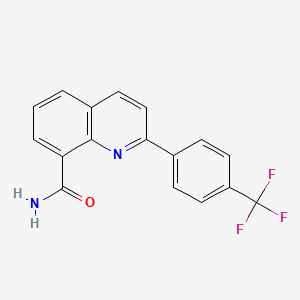
2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a quinoline scaffold. The incorporation of the trifluoromethyl group is known to enhance the biological activity and metabolic stability of the compound, making it a valuable candidate for drug development .
準備方法
The synthesis of 2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide typically involves multiple steps, starting from readily available anilines. The synthetic route includes the following key steps:
Ammonolysis of Ester: The starting material undergoes ammonolysis to form an amide intermediate.
Cyclization: The amide intermediate is cyclized to form the quinoline core.
Chlorination: The quinoline core is chlorinated to introduce a reactive site for further functionalization.
Coupling Reactions: The chlorinated quinoline is coupled with 4-(trifluoromethyl)phenylamine to yield the final product.
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity, including the use of specific catalysts and solvents to facilitate the reactions.
化学反応の分析
2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction may produce quinoline-8-carboxamide derivatives with altered functional groups.
科学的研究の応用
2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用機序
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Additionally, it may modulate the immune response and inhibit angiogenesis (formation of new blood vessels), further contributing to its anti-cancer effects .
類似化合物との比較
2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)quinoline-8-carboxamide: This compound lacks the phenyl group, which may result in different biological activities and properties.
2-(4-Methylphenyl)quinoline-8-carboxamide: The replacement of the trifluoromethyl group with a methyl group can significantly alter the compound’s biological activity and metabolic stability.
2-(4-(Trifluoromethyl)phenyl)quinoline-4-carboxamide: The position of the carboxamide group on the quinoline scaffold can influence the compound’s reactivity and interactions with molecular targets
The uniqueness of this compound lies in its specific structural features, which contribute to its enhanced biological activity and potential therapeutic applications.
特性
CAS番号 |
655222-46-1 |
|---|---|
分子式 |
C17H11F3N2O |
分子量 |
316.28 g/mol |
IUPAC名 |
2-[4-(trifluoromethyl)phenyl]quinoline-8-carboxamide |
InChI |
InChI=1S/C17H11F3N2O/c18-17(19,20)12-7-4-10(5-8-12)14-9-6-11-2-1-3-13(16(21)23)15(11)22-14/h1-9H,(H2,21,23) |
InChIキー |
NKWFKSYXPWWTIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


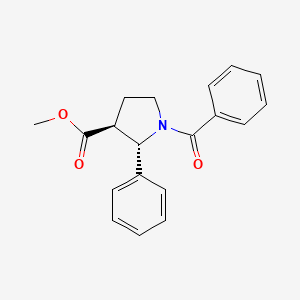
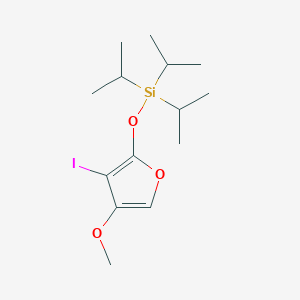
![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)
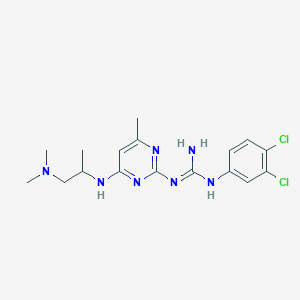
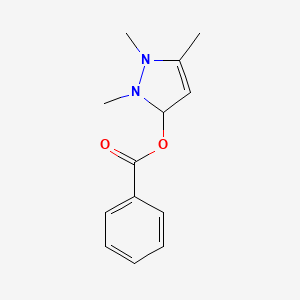
![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)
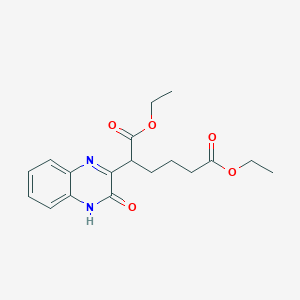
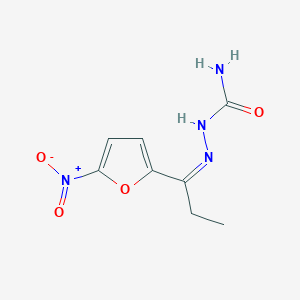
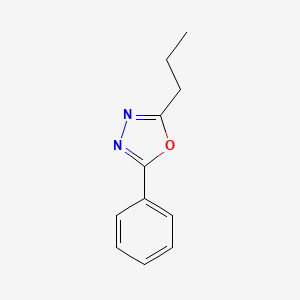
![2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12900990.png)


